molecular formula C11H17BrOSi B11846810 Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-

Cat. No.: B11846810
M. Wt: 273.24 g/mol
InChI Key: NIBKGAAVZXEGQE-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H15BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- typically involves multiple steps. One common method includes the bromination of 4-methoxybenzyl alcohol, followed by the introduction of the trimethylsilyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Types of Reactions:

    Substitution Reactions: The bromine atom in Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized forms through the action of oxidizing agents.

Comparison with Similar Compounds

    Benzene, 1-bromo-4-methoxy-: Similar structure but lacks the trimethylsilyl group.

    Benzene, 1-bromo-4-(trimethylsilyl): Similar structure but lacks the methoxy group.

    Benzene, 1-methoxy-4-(trimethylsilyl): Similar structure but lacks the bromine atom.

Uniqueness: Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is unique due to the presence of all three substituents (bromine, methoxy, and trimethylsilyl) on the benzene ring

Properties

Molecular Formula

C11H17BrOSi

Molecular Weight

273.24 g/mol

IUPAC Name

(2-bromo-5-methoxyphenyl)methyl-trimethylsilane

InChI

InChI=1S/C11H17BrOSi/c1-13-10-5-6-11(12)9(7-10)8-14(2,3)4/h5-7H,8H2,1-4H3

InChI Key

NIBKGAAVZXEGQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C[Si](C)(C)C

Origin of Product

United States

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